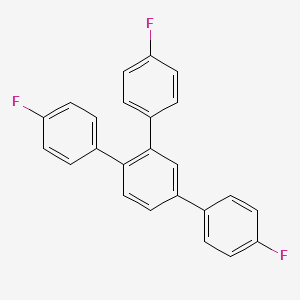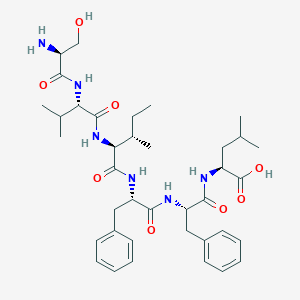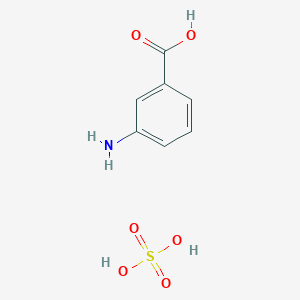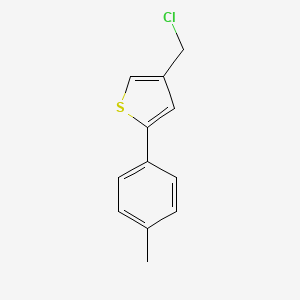
1,2-Dichloro-4-(1-chloroethenyl)cyclohex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-4-(1-chloroethenyl)cyclohex-1-ene is an organochlorine compound with the molecular formula C8H9Cl3 It is a derivative of cyclohexene, where the cyclohexene ring is substituted with two chlorine atoms and a 1-chloroethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-(1-chloroethenyl)cyclohex-1-ene typically involves the chlorination of cyclohexene derivatives. One common method is the addition of chlorine to 1-chloroethenylcyclohexene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the compound.
化学反応の分析
Types of Reactions
1,2-Dichloro-4-(1-chloroethenyl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or chlorohydrins.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides and chlorohydrins.
Reduction: Formation of partially or fully dechlorinated cyclohexene derivatives.
Substitution: Formation of cyclohexene derivatives with various functional groups.
科学的研究の応用
1,2-Dichloro-4-(1-chloroethenyl)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 1,2-Dichloro-4-(1-chloroethenyl)cyclohex-1-ene involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential toxic effects. The pathways involved include:
Alkylation: The compound can alkylate DNA and proteins, leading to cellular damage.
Oxidative Stress: It can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components.
類似化合物との比較
1,2-Dichloro-4-(1-chloroethenyl)cyclohex-1-ene can be compared with other similar compounds, such as:
1,2-Dichloroethane: A simpler chlorinated hydrocarbon with different reactivity and applications.
1,4-Dichlorobut-2-ene: Another chlorinated compound with distinct structural and chemical properties.
1,2-Dichlorocyclohexane: A related compound with similar substitution patterns but different reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 1-chloroethenyl group, which imparts distinct chemical properties and reactivity compared to other chlorinated cyclohexene derivatives.
特性
CAS番号 |
919297-85-1 |
|---|---|
分子式 |
C8H9Cl3 |
分子量 |
211.5 g/mol |
IUPAC名 |
1,2-dichloro-4-(1-chloroethenyl)cyclohexene |
InChI |
InChI=1S/C8H9Cl3/c1-5(9)6-2-3-7(10)8(11)4-6/h6H,1-4H2 |
InChIキー |
CHAXFKGQYRMHLC-UHFFFAOYSA-N |
正規SMILES |
C=C(C1CCC(=C(C1)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(Chloromethyl)-2-pyridinyl]acetamide](/img/structure/B12611841.png)

![2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one](/img/structure/B12611852.png)
![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12611854.png)
![13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol](/img/structure/B12611859.png)
![3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B12611862.png)




![3-[2-(3-Chlorophenyl)hydrazinylidene]-5-methoxy-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12611909.png)
![tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12611911.png)
![1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine](/img/structure/B12611920.png)
